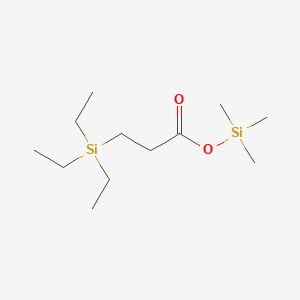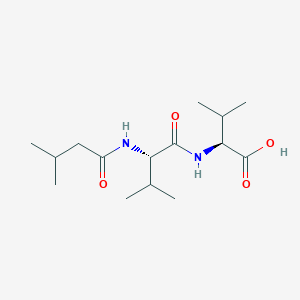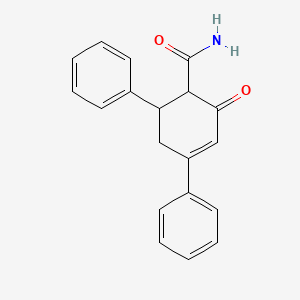
1,3-Dichloro-2-(2-chloroethoxy)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2-(2-chloroethoxy)propane is an organic compound with the molecular formula C₅H₉Cl₃O. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other chemicals. This compound is known for its reactivity due to the presence of multiple chlorine atoms and an ether linkage.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-(2-chloroethoxy)propane can be synthesized through the reaction of 1,3-dichloropropane with 2-chloroethanol under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions: 1,3-Dichloro-2-(2-chloroethoxy)propane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The ether linkage can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, or other strong bases.
Elimination Reactions: Potassium tert-butoxide or sodium hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination Reactions: Alkenes such as 1,3-dichloropropene.
Oxidation: Aldehydes or carboxylic acids.
科学的研究の応用
1,3-Dichloro-2-(2-chloroethoxy)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the modification of biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-dichloro-2-(2-chloroethoxy)propane involves its reactivity with nucleophiles due to the presence of electrophilic chlorine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various chemical and biological applications.
類似化合物との比較
1,3-Dichloropropane: Similar in structure but lacks the ether linkage.
2-Chloroethanol: Contains a single chlorine atom and an alcohol group.
1,3-Dichloro-2-propanol: Contains a hydroxyl group instead of the ether linkage.
Uniqueness: 1,3-Dichloro-2-(2-chloroethoxy)propane is unique due to the presence of both multiple chlorine atoms and an ether linkage, which imparts distinct reactivity and applications compared to its similar compounds.
特性
CAS番号 |
60545-53-1 |
|---|---|
分子式 |
C5H9Cl3O |
分子量 |
191.48 g/mol |
IUPAC名 |
1,3-dichloro-2-(2-chloroethoxy)propane |
InChI |
InChI=1S/C5H9Cl3O/c6-1-2-9-5(3-7)4-8/h5H,1-4H2 |
InChIキー |
JNMJFGXCWUBSQM-UHFFFAOYSA-N |
正規SMILES |
C(CCl)OC(CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)

![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)


![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)




